3-(3-Fluoro-4-methylanilino)-1-(2-naphthyl)-1-propanol

Description

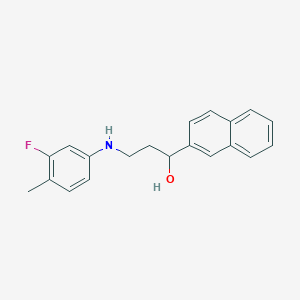

3-(3-Fluoro-4-methylanilino)-1-(2-naphthyl)-1-propanol is a chiral propanol derivative featuring a substituted anilino group (3-fluoro-4-methylphenyl) and a 2-naphthyl moiety. The compound’s structure combines aromatic and aliphatic components, with the hydroxyl group at the propanol backbone likely influencing hydrogen-bonding interactions and solubility.

Properties

IUPAC Name |

3-(3-fluoro-4-methylanilino)-1-naphthalen-2-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FNO/c1-14-6-9-18(13-19(14)21)22-11-10-20(23)17-8-7-15-4-2-3-5-16(15)12-17/h2-9,12-13,20,22-23H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWTUEACQNWNGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NCCC(C2=CC3=CC=CC=C3C=C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methylanilino)-1-(2-naphthyl)-1-propanol typically involves multi-step organic reactions. A common synthetic route might include:

Nucleophilic Substitution: Introduction of the fluoro group to the aniline derivative.

Coupling Reaction: Coupling of the fluoro-methylanilino group with a naphthyl derivative.

Reduction: Reduction of intermediate compounds to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.

Reduction: Reduction reactions could be used to modify the functional groups, such as reducing nitro groups to amines.

Substitution: The fluoro group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it useful in the development of new materials or catalysts.

Biology

In biological research, compounds with similar structures are often investigated for their potential as pharmaceuticals. They may exhibit activity against certain biological targets, making them candidates for drug development.

Medicine

Medicinal applications could include the development of new drugs for treating diseases. The compound’s structure might allow it to interact with specific enzymes or receptors in the body.

Industry

In industry, such compounds might be used in the production of specialty chemicals or materials. Their unique properties could make them valuable in various industrial processes.

Mechanism of Action

The mechanism of action for 3-(3-Fluoro-4-methylanilino)-1-(2-naphthyl)-1-propanol would depend on its specific applications. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with five analogs from the evidence, focusing on structural variations, synthesis, and functional implications.

Structural and Electronic Differences

Key structural variations among analogs include:

- Substituents on the aromatic rings: The target compound has a 3-fluoro-4-methylanilino group, balancing electron-withdrawing (fluoro) and electron-donating (methyl) effects. Compound 8c (): 4-fluorophenylpiperazine substituent introduces a stronger electron-withdrawing effect . Compound 4 (): 3-chloro-4-fluoroanilino group with a propanone backbone, differing in halogen placement and oxidation state . Compound 8d (): 2-methoxyphenylpiperazine group, where the methoxy group enhances electron density and solubility .

- Backbone modifications: The target compound’s propanol group contrasts with propanone derivatives (e.g., ), altering hydrogen-bonding capacity and steric accessibility .

- Stereochemistry: highlights the importance of stereochemistry in activity; the D-threo isomer of a morpholino-propanol derivative showed superior glucocerebroside synthetase inhibition. The target compound’s stereochemical configuration (if resolved) could similarly impact function .

Physical and Chemical Properties

Functional Implications

- Bioactivity: The target compound’s fluoro and methyl groups may enhance membrane permeability compared to nitro- or methoxy-substituted analogs (). Its propanol backbone could improve hydrogen-bonding interactions relative to propanones (e.g., ) .

- Solubility : Methoxy groups (e.g., 8d) increase hydrophilicity, while the target’s methyl group may reduce solubility compared to 8c or 8d .

- Stereochemical Impact : If unresolved, the target compound’s racemic mixture could exhibit reduced efficacy compared to enantiopure analogs like ’s D-threo isomer .

Biological Activity

3-(3-Fluoro-4-methylanilino)-1-(2-naphthyl)-1-propanol, also known by its CAS number 477320-39-1, is an organic compound with significant biological activity. This compound features a unique combination of functional groups that may confer distinct pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

- Molecular Formula : CHFNO

- Molecular Weight : 309.38 g/mol

- IUPAC Name : 3-(3-fluoro-4-methylanilino)-1-naphthalen-2-ylpropan-1-ol

Structural Characteristics

The structure of this compound includes:

- A naphthyl group that enhances lipophilicity.

- A fluoro-substituted aniline moiety that may influence interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the fluoro group may enhance binding affinity and selectivity towards specific targets, potentially leading to improved therapeutic efficacy.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit notable antimicrobial properties. For instance, fluoro and trifluoromethyl-substituted derivatives have shown enhanced activity against multidrug-resistant bacterial strains, including Staphylococcus aureus .

Case Study: Antimicrobial Testing

A comparative study evaluated the antimicrobial efficacy of several derivatives against S. aureus. The results indicated that compounds with fluorine substitution displayed improved minimum inhibitory concentration (MIC) values, suggesting a potential for this compound to exhibit similar or superior antimicrobial properties.

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| Compound A | 2 | High |

| Compound B | 4 | Moderate |

| This compound | TBD | TBD |

Cytotoxicity and Selectivity

Preliminary cytotoxicity assays are essential to evaluate the safety profile of this compound. In vitro studies should be conducted to determine the selectivity index (SI), which compares the cytotoxicity against healthy cells versus target pathogenic cells.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

- Nucleophilic Substitution : Introduction of the fluoro group to the aniline derivative.

- Coupling Reaction : Coupling of the fluoro-methylanilino group with a naphthyl derivative.

- Reduction : Reduction of intermediate compounds to yield the final product .

Industrial Production Methods

Optimization strategies in industrial settings focus on maximizing yield and purity while minimizing environmental impact. Techniques such as catalysis and advanced purification methods are commonly employed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.